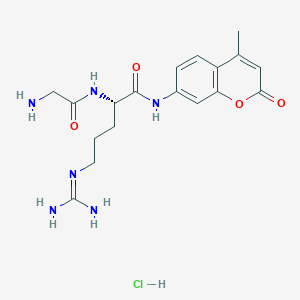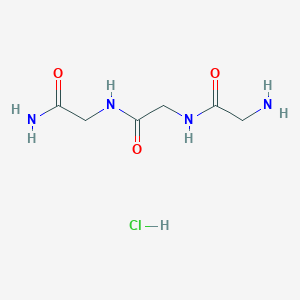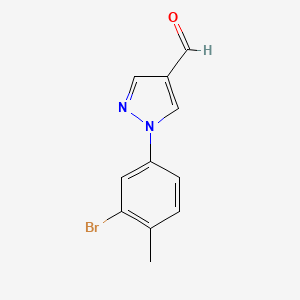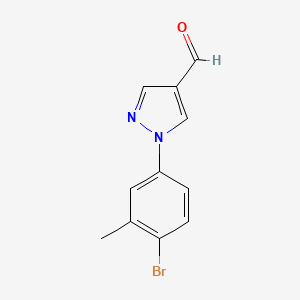
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-2,5-DCPT, is a synthetic phenylpropene that has been used in a variety of scientific research applications. It has been studied for its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.
Applications De Recherche Scientifique
2E-2,5-DCPT has been studied for its potential as an insecticide, herbicide, and fungicide. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.
Mécanisme D'action
2E-2,5-DCPT is believed to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems of vertebrates and invertebrates. It is believed that 2E-2,5-DCPT binds to the nAChR and activates it, leading to an influx of calcium ions into the cell. This influx of calcium ions is believed to be responsible for the insecticidal, herbicidal, and fungicidal effects of 2E-2,5-DCPT.
Biochemical and Physiological Effects
2E-2,5-DCPT has been shown to act as an antioxidant and anti-inflammatory agent in vitro. It has also been shown to inhibit the release of histamine from mast cells, suggesting that it could have anti-allergic effects. Additionally, it has been shown to have some anti-cancer effects, although further research is needed to determine the extent of these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2E-2,5-DCPT in lab experiments include its low cost and availability, as well as its ability to interact with various cellular pathways and receptors. The main limitation of using 2E-2,5-DCPT in lab experiments is that it is a synthetic compound, and its effects may not be fully understood or accurately predicted.
Orientations Futures
For the research and application of 2E-2,5-DCPT include further investigation into its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research should be conducted to determine the extent of its anti-cancer effects, as well as its potential to interact with other cellular pathways and receptors. Finally, further research should be conducted to determine the safety and efficacy of 2E-2,5-DCPT in humans.
Méthodes De Synthèse
2E-2,5-DCPT can be synthesized through the reaction of 2,5-dichlorobenzaldehyde and 2,3,4-trimethoxyphenylpropene. The reaction is catalyzed using a palladium-based catalyst, and the product is obtained in good yields. The reaction is carried out in a solvent such as methanol, ethanol, or dimethylformamide (DMF).
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-9-5-11(17(23-2)18(16)24-3)4-8-15(21)13-10-12(19)6-7-14(13)20/h4-10H,1-3H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJDXDCIZOBV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














